Cas no 89845-17-0 (Carbamic acid,[4-(4-chlorophenyl)-1,2,3,4-tetrahydro-2-methyl-8-isoquinolinyl]-, ethyl ester,monohydrochloride (9CI))

Carbamic acid,[4-(4-chlorophenyl)-1,2,3,4-tetrahydro-2-methyl-8-isoquinolinyl]-, ethyl ester,monohydrochloride (9CI) structure
89845-17-0 structure
Product name:Carbamic acid,[4-(4-chlorophenyl)-1,2,3,4-tetrahydro-2-methyl-8-isoquinolinyl]-, ethyl ester,monohydrochloride (9CI)
CAS No:89845-17-0
MF:C19H22Cl2N2O2
MW:381.296183109283
CID:722406
PubChem ID:146094

Carbamic acid,[4-(4-chlorophenyl)-1,2,3,4-tetrahydro-2-methyl-8-isoquinolinyl]-, ethyl ester,monohydrochloride (9CI) Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid,[4-(4-chlorophenyl)-1,2,3,4-tetrahydro-2-methyl-8-isoquinolinyl]-, ethyl ester,monohydrochloride (9CI)
    • ethyl N-[4-(4-chlorophenyl)-2-methyl-3,4-dihydro-1H-isoquinolin-8-yl]carbamate,hydrochloride
    • gastrofenzin
    • SCHEMBL11012184
    • Carbamic acid, (4-(4-chlorophenyl)-1,2,3,4-tetrahydro-2-methyl-8-isoquinolinyl)-, ethyl ester, monohydrochloride
    • 4-(4-Chlorophenyl)-8-(ethoxycarbonylamino)-2-methyl-1,2,3,4-tetrahydroisoquinoline HCl
    • Gastrophenzine
    • DTXSID901009018
    • 2-methyl-4-(4-chlorophenyl)-8-((ethoxycarbonyl)amino)-1,2,3,4-tetrahydroisoquinoline
    • 89845-17-0
    • Gastrophensin
    • gastrofensin
    • AN5
    • CCRIS 7599
    • DZO-200
    • Ethyl hydrogen [4-(4-chlorophenyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-yl]carbonimidate--hydrogen chloride (1/1)
    • ethyl N-[4-(4-chlorophenyl)-2-methyl-3,4-dihydro-1H-isoquinolin-8-yl]carbamate;hydrochloride
    • Gastrofensin AN 5
    • Inchi: InChI=1S/C19H21ClN2O2.ClH/c1-3-24-19(23)21-18-6-4-5-15-16(11-22(2)12-17(15)18)13-7-9-14(20)10-8-13;/h4-10,16H,3,11-12H2,1-2H3,(H,21,23);1H
    • InChI Key: MYXXVPPYQMJHGO-UHFFFAOYSA-N
    • SMILES: CCOC(=O)NC1=CC=CC2=C1CN(CC2C3=CC=C(C=C3)Cl)C.Cl

Computed Properties

  • Exact Mass: 380.106
  • Monoisotopic Mass: 380.106
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 426
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: nothing
  • Tautomer Count: 2
  • Topological Polar Surface Area: 41.6Ų

Experimental Properties

  • Boiling Point: 418.2°C at 760 mmHg
  • Flash Point: 206.7°C

Recommend Articles

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.